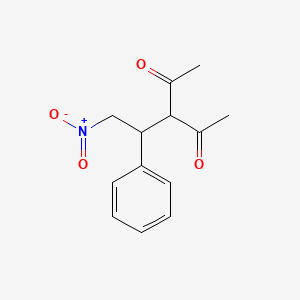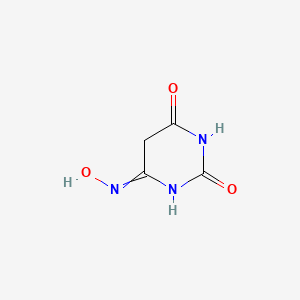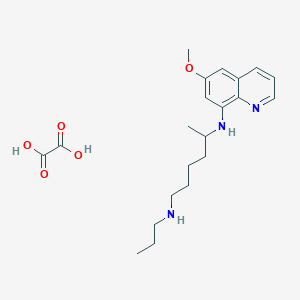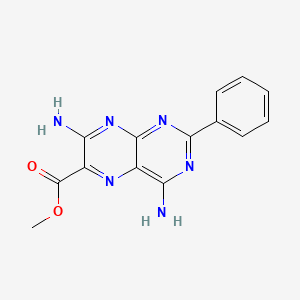
Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the pteridine family, which is characterized by a fused ring system containing both nitrogen and carbon atoms. The presence of amino groups and a carboxylate ester makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the amino groups, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, which can be further utilized in different applications.
Applications De Recherche Scientifique
Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound with a similar fused ring structure.
Folic Acid: A related compound with a pteridine ring, known for its role in biological processes.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Uniqueness
Methyl 4,7-diamino-2-phenylpteridine-6-carboxylate is unique due to its specific functional groups, which provide distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
19148-20-0 |
|---|---|
Formule moléculaire |
C14H12N6O2 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
methyl 4,7-diamino-2-phenylpteridine-6-carboxylate |
InChI |
InChI=1S/C14H12N6O2/c1-22-14(21)9-11(16)19-13-8(17-9)10(15)18-12(20-13)7-5-3-2-4-6-7/h2-6H,1H3,(H4,15,16,18,19,20) |
Clé InChI |
QFESFQFUCZCTIF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC2=C(N=C(N=C2N=C1N)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



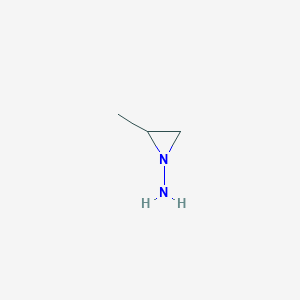
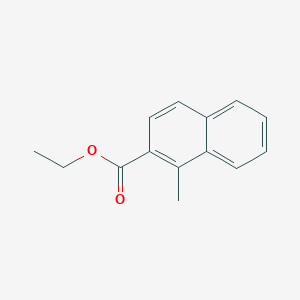



![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
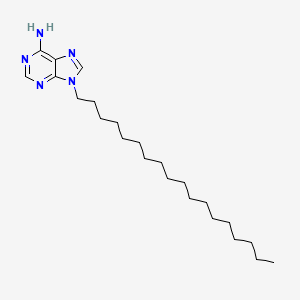
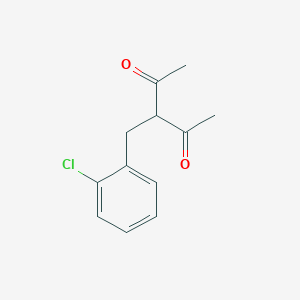
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
